Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate typically involves the reaction of 1-formyl-2-naphthol with ethyl 4,5-dihydro-3-isoxazolecarboxylate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed
Oxidation: Ethyl 5-{[(1-carboxy-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate.
Reduction: Ethyl 5-{[(1-hydroxymethyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate.
Substitution: 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylic acid.
Scientific Research Applications
Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The isoxazole ring may also participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-{[(1-formyl-2-phenyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
- Ethyl 5-{[(1-formyl-2-thienyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
- Ethyl 5-{[(1-formyl-2-pyridyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate
Uniqueness
Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate is unique due to its naphthyl group, which provides distinct electronic and steric properties compared to phenyl, thienyl, or pyridyl analogs. This uniqueness can result in different biological activities and chemical reactivities, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 5-[(1-formylnaphthalen-2-yl)oxymethyl]-4,5-dihydro-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-2-22-18(21)16-9-13(24-19-16)11-23-17-8-7-12-5-3-4-6-14(12)15(17)10-20/h3-8,10,13H,2,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZGFHLLZKAXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(C1)COC2=C(C3=CC=CC=C3C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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